![molecular formula C16H16BrNO2 B2691228 2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol CAS No. 477848-05-8](/img/structure/B2691228.png)
2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol” has a CAS Number of 477848-05-8 and a molecular weight of 334.21 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H16BrNO2/c1-10-4-5-13 (6-11 (10)2)18-9-12-7-14 (20-3)8-15 (17)16 (12)19/h4-9,19H,1-3H3/b18-9+ . This indicates the molecular structure of the compound, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties like melting point, boiling point, density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Analysis
- Structural Properties : The molecular structure of a similar compound, "2-[(4-Bromophenyl)iminomethyl]-6-methoxyphenol", was analyzed, highlighting the planarity of the molecule supported by the conjugation of the imino group and the aromatic system. This study emphasizes the importance of understanding molecular geometry in chemical analysis and synthesis (Yang et al., 2005).
Bromination Studies
- Bromination Reactions : Research on the bromination of phloroglucinol and its methyl ethers, including products closely related to the compound , provides insights into the reactions and products formed. Such studies are fundamental to organic synthesis and understanding reaction mechanisms (Kiehlmann & Lauener, 1989).
- Bromination of Alcohol Derivatives : The study on the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and related compounds informs about the influence of electronegative substituents on bromination products. This research is significant in the field of organic chemistry for synthesizing specific brominated compounds (Nakatani et al., 1984).
Synthesis and Characterization
- Synthesis of Brominated Compounds : The synthesis and characterization of brominated compounds, including "2-Bromo-4,5,2′,4′,6′-Pentamethoxyl Benzophenone", are crucial in the development of intermediates for various chemical processes. These studies contribute to the broader field of synthetic chemistry and material science (Jin, 2011).
Catalytic and Inhibitory Properties
- Catalytic and Inhibitory Studies : Research into the catalytic and inhibitory properties of bromophenols, including derivatives of the compound , provides valuable information for the development of new pharmaceuticals and industrial catalysts. These studies can lead to discoveries in drug development and industrial processes (Balaydın et al., 2012).
Antioxidant Activity
- Natural Antioxidants : Studies on the antioxidant activity of naturally occurring bromophenols, such as those found in marine algae, indicate potential applications in food preservation and health supplements. These findings are significant for the food industry and health sciences (Li et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition : Research into the corrosion inhibition efficiency of related compounds provides insights into their potential applications in protecting metals from corrosion. This is particularly relevant in industrial settings where corrosion can be a significant issue (Tawfik, 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-bromo-6-[(3,4-dimethylphenyl)iminomethyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-10-4-5-13(6-11(10)2)18-9-12-7-14(20-3)8-15(17)16(12)19/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWIABSQOBHPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)OC)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

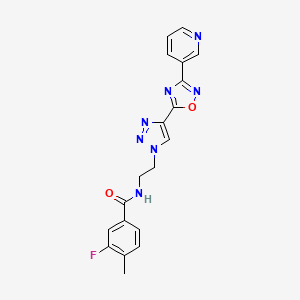
![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)
amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2691150.png)
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2691151.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691152.png)
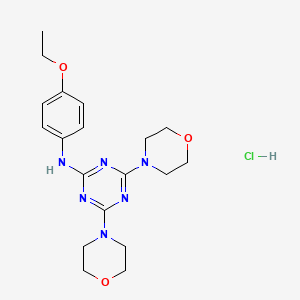
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2691155.png)
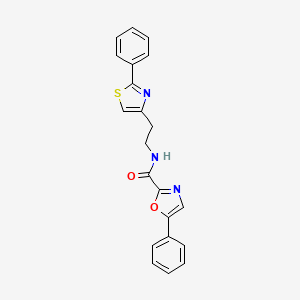

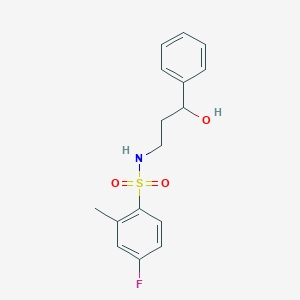
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide](/img/structure/B2691163.png)
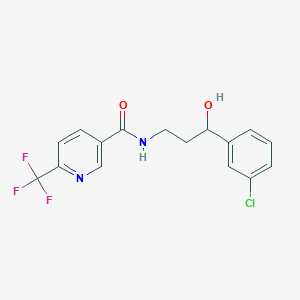
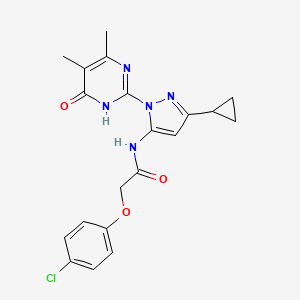
![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)